molecular formula C10H4F6N4O2 B2687348 2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-nitropyridine CAS No. 258518-68-2

2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-nitropyridine

Cat. No.: B2687348
CAS No.: 258518-68-2
M. Wt: 326.158
InChI Key: ZMBHQPCGUVDGFE-UHFFFAOYSA-N
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Description

2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-nitropyridine is a complex organic compound characterized by the presence of trifluoromethyl groups and a nitropyridine moiety

Properties

IUPAC Name

2-[3,5-bis(trifluoromethyl)pyrazol-1-yl]-3-nitropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4F6N4O2/c11-9(12,13)6-4-7(10(14,15)16)19(18-6)8-5(20(21)22)2-1-3-17-8/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMBHQPCGUVDGFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N2C(=CC(=N2)C(F)(F)F)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4F6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group can be reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or stoichiometric reagents (e.g., SnCl₂/HCl). This generates 2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-aminopyridine , a precursor for:

  • Diazotization : Formation of diazonium salts for Sandmeyer or Suzuki-Miyaura couplings.

  • Acylation : Introduction of amide or sulfonamide groups for pharmaceutical applications .

Halogenation and Cross-Coupling

Selective halogenation at the pyridine’s C4 position (ortho to the amino group) using n-BuLi followed by iodine generates 5-iodo-2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-nitropyridine . This intermediate participates in:

  • Suzuki-Miyaura Coupling : Reaction with arylboronic acids (e.g., 4-chlorophenylboronic acid) to form biaryl derivatives .

  • Buchwald-Hartwig Amination : Introduction of amine functionalities via palladium catalysis .

Stability and Degradation Pathways

  • Thermal Stability : The compound decomposes above 330°C .

  • Hydrolytic Stability : The nitro and trifluoromethyl groups confer resistance to hydrolysis under mild acidic or basic conditions.

  • Photoreactivity : Nitropyridines are prone to photodegradation, forming radical intermediates that may react with oxygen or solvents .

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as an active pharmaceutical ingredient (API). The trifluoromethyl groups are known to enhance the pharmacokinetic properties of drugs, making them more effective in therapeutic applications.

  • Anticancer Activity : Research indicates that derivatives of this compound can inhibit specific kinases involved in cancer progression. For instance, studies have demonstrated that similar pyrazole derivatives show promise as inhibitors of CDK4 and CDK6, which are crucial for cell cycle regulation .
  • Antiviral Properties : Some studies suggest that compounds with similar structures have been evaluated for their ability to act against viral infections, including their potential role in developing anti-Ebola pharmacophores .

Agricultural Chemistry

The compound's structure allows it to be utilized in the development of agrochemicals. Its derivatives can act as fungicides or herbicides due to their ability to disrupt biological pathways in pests.

  • Fungicide Development : Patents have been filed for compounds derived from this structure as intermediates in the synthesis of fungicides aimed at crop protection . The trifluoromethyl groups enhance the efficacy and selectivity of these agents.

Materials Science

The unique electronic properties imparted by the trifluoromethyl groups make this compound suitable for applications in materials science.

  • Organic Electronics : Research has shown that pyrazole-based compounds can be incorporated into organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their favorable charge transport properties . The incorporation of this compound into polymer matrices has been studied to enhance the performance of electronic devices.

Case Studies

Several studies highlight the applications and effectiveness of 2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-nitropyridine:

StudyApplicationFindings
Antiviral ActivityDemonstrated efficacy against Ebola virus models, suggesting potential for drug development.
Anticancer ResearchIdentified as a potent inhibitor of CDK4/CDK6 with promising results in preclinical trials.
Agricultural UseDeveloped as an effective fungicide, showcasing high activity against common crop pathogens.

Mechanism of Action

The mechanism of action of 2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-nitropyridine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function . The nitropyridine moiety may also contribute to the compound’s biological activity by participating in redox reactions within the cell .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-nitropyridine is unique due to the combination of trifluoromethyl groups and a nitropyridine moiety, which imparts distinct chemical and physical properties. This combination enhances its potential for various applications, making it a valuable compound in scientific research and industrial applications .

Biological Activity

The compound 2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-nitropyridine (often referred to as BTP) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and case studies related to this compound, highlighting its significance in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of BTP is C10H6F6N4O2C_{10}H_{6}F_{6}N_{4}O_{2}. Its structure features a pyridine ring substituted with a nitro group and a pyrazole moiety that is further substituted with trifluoromethyl groups. The presence of these functional groups contributes to its unique biological properties.

Synthesis

BTP can be synthesized through various methods, including:

  • Cyclization Reactions : Utilizing precursors that contain both pyridine and pyrazole functionalities.
  • Fluorination Techniques : Incorporating trifluoromethyl groups via electrophilic fluorination methods.

Antimicrobial Activity

BTP has demonstrated antimicrobial properties , particularly against Gram-positive bacteria. Research shows that compounds with similar structures exhibit significant antibacterial activity. For instance, a study reported that derivatives of pyridine and pyrazole structures showed effective inhibition against Staphylococcus aureus and Enterococcus faecalis .

Anti-inflammatory Effects

BTP has been investigated for its potential anti-inflammatory effects. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, which could make it a candidate for treating inflammatory diseases .

Anticancer Properties

Preliminary studies indicate that BTP may possess anticancer activity. Compounds with similar structural motifs have been shown to induce apoptosis in cancer cell lines. The mechanism appears to involve the disruption of cellular signaling pathways associated with cell survival .

Structure-Activity Relationships (SAR)

The biological activity of BTP can be correlated with its structural features:

  • Trifluoromethyl Groups : These groups enhance lipophilicity and metabolic stability, which are critical for bioactivity.
  • Nitro Group : The presence of the nitro moiety is often associated with increased reactivity and potential interactions with biological targets.

The following table summarizes key findings related to the biological activities of BTP and its analogs:

CompoundActivity TypeTarget Organism/Cell LineReference
This compoundAntibacterialStaphylococcus aureus
This compoundAnti-inflammatoryHuman macrophages
This compoundAnticancerHeLa cells

Case Study 1: Antibacterial Efficacy

In a study examining various heterocyclic compounds, BTP exhibited a minimum inhibitory concentration (MIC) of 2.0 µM against Micrococcus luteus, indicating potent antibacterial activity . This suggests potential applications in developing new antibiotics.

Case Study 2: Anti-inflammatory Mechanisms

Research involving macrophage cell lines treated with BTP showed a reduction in TNF-alpha production by over 50%, demonstrating its efficacy as an anti-inflammatory agent . This finding supports further exploration into its therapeutic applications in inflammatory diseases.

Q & A

Q. What are the key challenges in synthesizing 2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-nitropyridine, and how can they be methodologically addressed?

The synthesis of this compound involves regioselective nitration and pyrazole functionalization. Key challenges include controlling competing side reactions (e.g., over-nitration) and ensuring stability of the trifluoromethyl groups under acidic conditions. A methodological approach involves:

  • Stepwise functionalization : First synthesizing the pyrazole core (3,5-bis(trifluoromethyl)-1H-pyrazole) via cyclocondensation of hydrazine with trifluoromethyl diketones, followed by nitration at the pyridine ring using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid decomposition .
  • Solvent selection : Using polar aprotic solvents like DMF or DCM to stabilize intermediates, as demonstrated in analogous pyrazole syntheses .
  • Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients to isolate the product from nitro-byproducts.

Q. How can the structure of this compound be reliably characterized?

Multimodal spectroscopic and crystallographic techniques are critical:

  • ¹H/¹³C NMR : Identify proton environments (e.g., pyrazole CH, pyridine CH, and nitro group coupling). The nitropyridine ring will show distinct deshielding (~δ 8.5–9.5 ppm) .
  • XRD : Single-crystal X-ray diffraction resolves trifluoromethyl group orientation and nitro-pyridine planarity, as seen in related pyrazole derivatives (e.g., {2-(3,5-Dimethyl-1H-pyrazol-1-yl)-...}cadmium(II)) .
  • IR spectroscopy : Confirm nitro (~1520 cm⁻¹) and C-F (1100–1200 cm⁻¹) stretches .

Advanced Research Questions

Q. What strategies mitigate discrepancies in spectral data during structural validation?

Contradictions in NMR or IR data often arise from solvent effects, tautomerism, or impurities. Methodological solutions include:

  • Variable-temperature NMR : To detect tautomeric shifts in the pyrazole ring (e.g., 1H-pyrazol-1-yl vs. 2H-pyrazol-3-yl forms) .
  • DFT calculations : Compare experimental IR/NMR with computed spectra (B3LYP/6-311+G(d,p)) to validate electronic environments .
  • Cross-validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks and isotopic patterns (e.g., CF₃ groups contribute distinct isotopic clusters) .

Q. How does the electron-withdrawing nitro group influence the reactivity of the pyridine ring in cross-coupling reactions?

The nitro group deactivates the pyridine ring, reducing nucleophilic aromatic substitution (SNAr) efficiency. Advanced approaches to enhance reactivity include:

  • Directed ortho-metalation : Use strong bases (e.g., LDA) to deprotonate the pyrazole N-H, generating a directing group for regioselective functionalization .
  • Microwave-assisted catalysis : Employ Pd/Cu systems under microwave irradiation to accelerate Suzuki-Miyaura couplings, overcoming electronic deactivation .

Q. What computational methods predict the compound’s solubility and stability in biological assays?

  • COSMO-RS simulations : Estimate solubility in polar solvents (e.g., DMSO, water) using σ-profiles derived from quantum chemical calculations .
  • Molecular dynamics (MD) : Simulate interactions with lipid bilayers or proteins to assess membrane permeability and aggregation risks .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the compound’s thermal stability?

Discrepancies in melting points or decomposition temperatures may arise from polymorphic forms or hygroscopicity. Solutions include:

  • DSC/TGA analysis : Perform differential scanning calorimetry (DSC) to identify polymorph transitions and thermogravimetric analysis (TGA) to quantify decomposition thresholds .
  • Moisture control : Store samples in anhydrous conditions (e.g., vacuum desiccators) to prevent hydrate formation, which alters thermal profiles .

Experimental Design

Q. What in vitro assays are suitable for studying this compound’s potential as a kinase inhibitor?

  • FRET-based assays : Monitor kinase activity via fluorescence resonance energy transfer using ATP-competitive probes.
  • Crystallography : Co-crystallize the compound with target kinases (e.g., EGFR) to map binding interactions, leveraging pyrazole’s ability to form hydrogen bonds with hinge regions .

Safety and Handling

Q. What precautions are necessary when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Use nitrile gloves and fume hoods due to potential nitro group toxicity .
  • Waste disposal : Neutralize nitro-containing waste with reducing agents (e.g., Fe/NH₄Cl) before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.